molecular formula C15H21NO B5079509 N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B5079509
M. Wt: 231.33 g/mol
InChI Key: YDTDGBMJFLZXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene core, which is a saturated derivative of naphthalene, and an oxolan-2-ylmethyl group, which is a derivative of tetrahydrofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with oxolan-2-ylmethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source to facilitate the hydrogenation process. The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide
  • N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide
  • N-(oxolan-2-ylmethyl)cyclopentanamine

Uniqueness

N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine stands out due to its unique combination of a tetrahydronaphthalene core and an oxolan-2-ylmethyl group. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-5-13-10-14(8-7-12(13)4-1)16-11-15-6-3-9-17-15/h1-2,4-5,14-16H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTDGBMJFLZXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.